(1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid
Overview
Description
(1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a dimethylsulfamoyl group and a methyl group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method involves the use of Suzuki-Miyaura coupling, where a halogenated pyrazole is reacted with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The pyrazole ring can participate in substitution reactions, where the dimethylsulfamoyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology: In biological research, this compound is studied for its potential as a molecular probe. The boronic acid group can interact with diols and other biomolecules, making it useful in the detection and quantification of sugars and other biological compounds.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in catalysis, polymer synthesis, and material science.
Mechanism of Action
The mechanism of action of (1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in molecular recognition and catalysis. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
- (1-(N,N-Dimethylsulfamoyl)-1H-pyrazol-5-yl)boronic acid
- Dichloroaniline
- Chitosan functionalized with essential oils
Comparison: Compared to similar compounds, (1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid stands out due to its unique combination of functional groups. The presence of both a boronic acid group and a dimethylsulfamoyl group provides distinct reactivity and interaction capabilities, making it a versatile compound for various applications. For instance, while dichloroaniline is primarily used in the synthesis of dyes and pesticides, this compound finds broader applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
[1-(dimethylsulfamoyl)-3-methylpyrazol-4-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BN3O4S/c1-5-6(7(11)12)4-10(8-5)15(13,14)9(2)3/h4,11-12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYIAWMPZRZHQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C)S(=O)(=O)N(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732078 | |
Record name | [1-(Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917899-10-6 | |
Record name | [1-(Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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